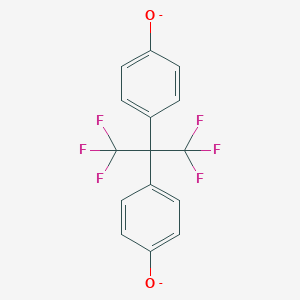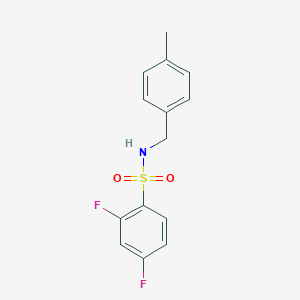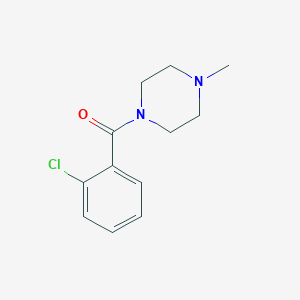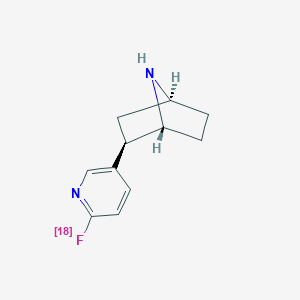![molecular formula C18H24ClNO4 B221382 Ethyl 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxylate](/img/structure/B221382.png)
Ethyl 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxylate, also known as CPP, is a chemical compound that has been widely used in scientific research. CPP is a potent and selective blocker of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the regulation of synaptic plasticity and learning and memory processes.
作用機序
Ethyl 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxylate acts as a competitive antagonist of the NMDA receptor by binding to the receptor's ion channel and blocking the influx of calcium ions. This leads to the inhibition of the NMDA receptor-mediated synaptic plasticity, which is crucial for learning and memory processes. Ethyl 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxylate has also been shown to block the activation of the NMDA receptor by glutamate, which is a major neurotransmitter in the brain.
Biochemical and Physiological Effects:
Ethyl 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxylate has been shown to have both biochemical and physiological effects on the brain. Ethyl 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxylate has been shown to block the NMDA receptor-mediated synaptic plasticity in the hippocampus, which is essential for learning and memory processes. Ethyl 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxylate has also been shown to have anticonvulsant and analgesic effects, which make it a potential therapeutic agent for the treatment of chronic pain and epilepsy. However, Ethyl 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxylate has also been shown to have neurotoxic effects at high doses, which limit its therapeutic potential.
実験室実験の利点と制限
Ethyl 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxylate has several advantages and limitations for lab experiments. One of the main advantages of Ethyl 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxylate is its high potency and selectivity for the NMDA receptor, which makes it a valuable tool for studying the role of the NMDA receptor in various physiological and pathological processes. However, Ethyl 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxylate also has several limitations, including its neurotoxic effects at high doses, which limit its therapeutic potential. Additionally, Ethyl 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxylate has a short half-life, which requires frequent dosing in experiments.
将来の方向性
There are several future directions for research on Ethyl 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxylate. One direction is to investigate the potential therapeutic effects of Ethyl 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxylate in the treatment of chronic pain and epilepsy. Another direction is to develop new compounds that have similar or improved properties compared to Ethyl 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxylate, such as longer half-life and reduced neurotoxicity. Additionally, further research is needed to understand the mechanisms underlying the neurotoxic effects of Ethyl 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxylate and to develop strategies to mitigate these effects. Finally, research is needed to investigate the role of the NMDA receptor in other physiological and pathological processes, such as addiction and depression.
合成法
Ethyl 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxylate can be synthesized through a multi-step process, starting from 4-chlorophenol. The first step involves the formation of 4-chlorobenzyl chloride, which is then reacted with 2-methylpropanoyl chloride to form the corresponding 2-methylpropanoyl-4-chlorobenzyl chloride. The next step involves the reaction of this intermediate with piperidine-4-carboxylic acid to yield Ethyl 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxylate. The final step involves the esterification of Ethyl 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxylate with ethanol to obtain the ethyl ester of Ethyl 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxylate.
科学的研究の応用
Ethyl 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxylate has been extensively used in scientific research to study the role of the NMDA receptor in various physiological and pathological processes. Ethyl 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxylate has been shown to block the NMDA receptor-mediated synaptic plasticity in the hippocampus, which is essential for learning and memory processes. Ethyl 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxylate has also been used to investigate the mechanisms underlying the development of chronic pain, epilepsy, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
製品名 |
Ethyl 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxylate |
|---|---|
分子式 |
C18H24ClNO4 |
分子量 |
353.8 g/mol |
IUPAC名 |
ethyl 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C18H24ClNO4/c1-4-23-16(21)13-9-11-20(12-10-13)17(22)18(2,3)24-15-7-5-14(19)6-8-15/h5-8,13H,4,9-12H2,1-3H3 |
InChIキー |
CAUYJZADNAKQHJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C(C)(C)OC2=CC=C(C=C2)Cl |
正規SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C(C)(C)OC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B221376.png)


